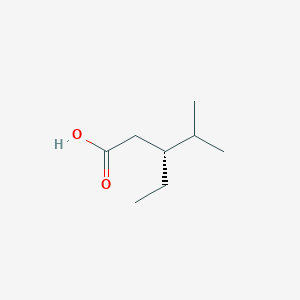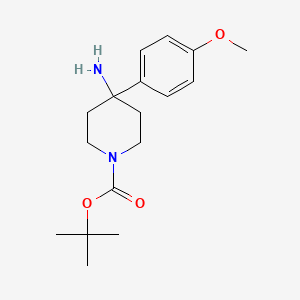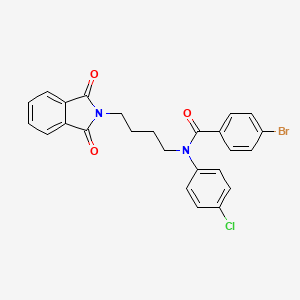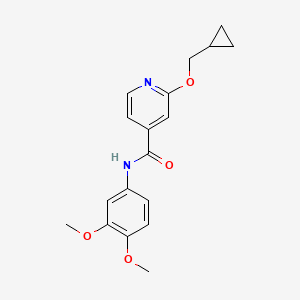![molecular formula C22H24N6O2 B2833706 N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-09-8](/img/structure/B2833706.png)
N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variations of the core structure, demonstrates the versatility of these compounds in forming stoichiometric hydrates and solvent-free forms. These molecules are linked into hydrogen-bonded sheets or three-dimensional frameworks depending on their specific substitutions and hydration states. The study highlights the significance of intramolecular C-H...pi(arene) hydrogen bonding in determining the molecules' conformations (Trilleras et al., 2008).
Thermal and Optical Properties
Research into the thermal stability and optical properties of novel polyimides derived from diamine monomers containing heterocyclic pyridine and triphenylamine groups shows that these materials have high glass transition temperatures and are soluble in various organic solvents. The protonated forms of these polymers exhibit strong fluorescence, indicating potential applications in fluorescent materials and sensors (Wang et al., 2008).
Adenosine Receptor Affinity
Compounds related to the pyrazolo[3,4-d]pyrimidine structure have been studied for their affinity to A1 adenosine receptors, suggesting potential applications in the development of therapeutic agents targeting various central nervous system disorders. The research identified specific substituents that enhance receptor affinity, providing insights into the design of more effective drug molecules (Harden et al., 1991).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics under microwave irradiation has been explored for their insecticidal and antibacterial potential. This research demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new agents for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Fluorinated Polyimides
Studies on fluorinated polyimides derived from novel diamine monomers reveal that these materials possess low water absorption rates, low dielectric constants, and high thermal stability. Such properties make them suitable for applications in electronics and aerospace industries, where materials with high performance and reliability are required (Banerjee et al., 2003).
Propiedades
IUPAC Name |
6-N-(2,4-dimethoxyphenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-13-6-8-17(14(2)10-13)24-20-16-12-23-28(3)21(16)27-22(26-20)25-18-9-7-15(29-4)11-19(18)30-5/h6-12H,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWUIPMSQCNPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=C(C=C(C=C4)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)
![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)





